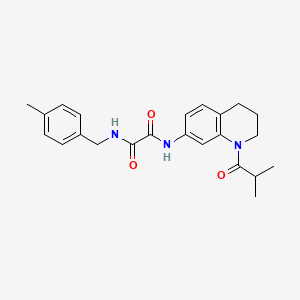![molecular formula C19H23N3O3S2 B2363161 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 1797954-97-2](/img/structure/B2363161.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5) . These compounds were discovered through high throughput screening campaigns and showed potent inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds involved the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antimicrobial Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide derivatives have been studied for their antimicrobial efficacy. Research shows that certain sulfonamide derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal strains. For instance, Vinaya et al. (2009) synthesized piperidine derivatives that demonstrated potent antimicrobial activities against pathogens affecting tomato plants, highlighting the potential of these compounds in agricultural applications to combat plant diseases. Similarly, Abbavaram et al. (2013) reported on the synthesis of bifunctional sulfonamide-amide derivatives that showed significant in vitro antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents Vinaya et al., 2009; Abbavaram et al., 2013.
Anti-Cancer and Anti-Tubercular Activities
Compounds with the N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide framework have also been evaluated for their potential anti-cancer and anti-tubercular activities. Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides that showed promising in vitro anti-breast cancer cell line (MCF7) activity, suggesting a potential avenue for cancer treatment research. Furthermore, Dighe et al. (2012) synthesized derivatives that were evaluated for anti-tubercular activity, indicating their potential contribution to addressing tuberculosis, a major global health challenge Debbabi et al., 2016; Dighe et al., 2012.
Antioxidant and Enzyme Inhibition Properties
The investigation into the antioxidant capacity and anticholinesterase activity of sulfonamide derivatives, including those with the N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide structure, has been reported. Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones bearing piperidine derivatives, which were evaluated for their antioxidant capacity and anticholinesterase activity, offering insights into their potential therapeutic applications Karaman et al., 2016.
Molecular Docking and Computational Studies
Theoretical and computational studies, including molecular docking, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. Such research aids in the rational design of drugs with enhanced efficacy and selectivity Fahim & Ismael, 2021.
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors play a crucial role in cardiovascular diseases, making them emerging therapeutic targets .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity
Biochemical Pathways
The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These receptors are involved in the regulation of G protein-coupled receptors (GPCRs), which play a role in various physiological processes. By inhibiting GRK-2 and GRK-5, the compound can potentially alter the signaling of GPCRs .
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSWAHNDQROIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

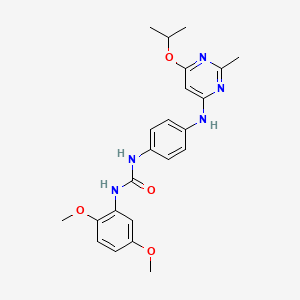
![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
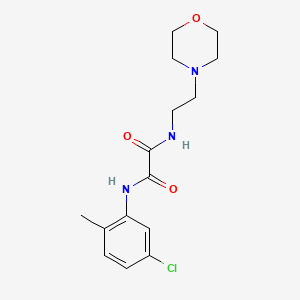
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
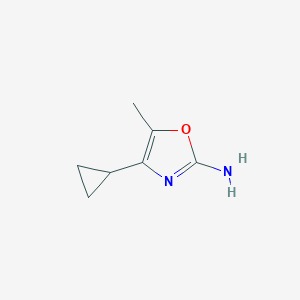
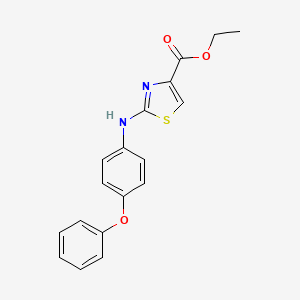
![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
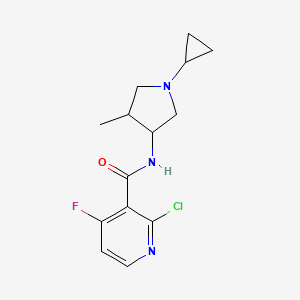
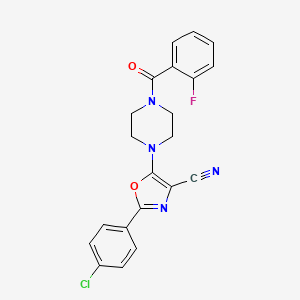
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)
